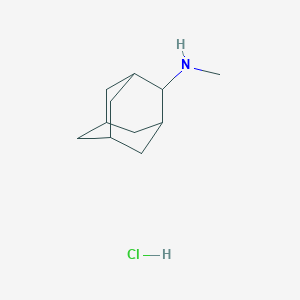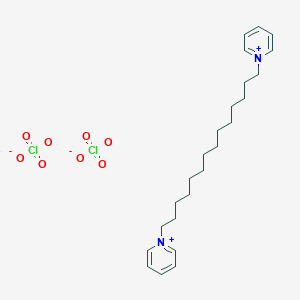
2,4-Di-tert-pentylphenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,4-Di-tert-pentylphenol often involves complex organic reactions, including formylation and acetylation processes. For example, Gaul and Seebach (2002) describe conjugate additions that could be conceptually similar to the steps involved in synthesizing phenolic compounds (Gaul & Seebach, 2002). Although not directly related to 2,4-Di-tert-pentylphenol, the methodologies discussed provide insight into the types of reactions that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of chemicals related to 2,4-Di-tert-pentylphenol has been characterized in various studies. For instance, Park, Ramkumar, and Parthiban (2014) explored the crystal structure of a related compound, providing insights into the molecular conformation and interactions within the crystal lattice (Park, Ramkumar & Parthiban, 2014). Such studies are essential for understanding the structural aspects of phenolic compounds.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 2,4-Di-tert-pentylphenol are influenced by their functional groups and molecular structure. Volod’kin (1994) discusses the reactivity of similar phenolic compounds with methyl acrylate, revealing aspects of their chemical behavior and kinetics (Volod’kin, 1994). This information is valuable for understanding the chemical reactivity of 2,4-Di-tert-pentylphenol.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for determining the practical applications and handling of 2,4-Di-tert-pentylphenol. While specific studies on this compound might be limited, general principles from related research can be applied to infer its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and degradation behavior, define the applications and safety measures for handling 2,4-Di-tert-pentylphenol. Studies like those by Richards and Evans (1977) offer insight into the oxidation processes of similar phenolic compounds, which can be relevant for understanding the chemical properties of 2,4-Di-tert-pentylphenol (Richards & Evans, 1977).
Applications De Recherche Scientifique
1. UV Absorber in Plastics and Polymers
- Application Summary: 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) is an ultraviolet light (UV) absorber which belongs to the class of hydroxy phenol benzotriazoles. It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
- Methods of Application: UV 328 is added to the polymer material during the manufacturing process to enhance its resistance to UV light .
- Results or Outcomes: The addition of UV 328 to plastics and polymers prevents discoloration and prolongs product stability .
2. Human Metabolism and Kinetics Study
- Application Summary: A study was conducted to explore the human metabolism pathways of UV 328 and its elimination kinetics .
- Methods of Application: Three healthy volunteers were orally exposed to a single dose of 0.3 mg UV 328/kg bodyweight. UV 328 and its metabolites were investigated in blood and urine samples collected until 48 and 72 h after exposure .
- Results or Outcomes: UV 328 was found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function with maximum blood concentrations at 8–10 h after exposure .
3. Food Contact Materials Safety Assessment
- Application Summary: The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF Panel) conducted a safety assessment of 2,4-di-tert-amylphenol .
- Methods of Application: The safety assessment was based on a 90-day oral toxicity study in rats .
- Results or Outcomes: Based on the study, a no observed adverse effect level (NOAEL) of 5 mg/kg body weight per day was determined. The migration of 2,4-di-tert-amylphenol should not exceed 1 mg/kg food .
4. Medicinal Uses
- Application Summary: Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
- Methods of Application: The specific methods of application in these treatments are not detailed in the source .
- Results or Outcomes: The outcomes of these treatments are not detailed in the source .
5. Corrosion Inhibitor
- Application Summary: 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a class of benzotriazole derivatives that can potentially be used as corrosion inhibitors in heat resistant fluids in aircraft, brake fluids in automobiles and for other industrial cooling systems .
- Methods of Application: UV-328 is added to the fluids to prevent corrosion .
- Results or Outcomes: The addition of UV-328 to these fluids helps in preventing corrosion, thereby enhancing the lifespan of the systems .
6. Component of Essential Oils
- Application Summary: 2,4-Di-tert-butylphenol (2,4-DTBP) is often a major component of volatile or essential oils. It exhibits potent toxicity against almost all testing organisms, including the producers .
- Methods of Application: The specific methods of application in these treatments are not detailed in the source .
- Results or Outcomes: The outcomes of these treatments are not detailed in the source .
7. Ultraviolet (UV) Stabilizer
- Application Summary: 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is an ultraviolet (UV) stabilizer with a phenolic group connected to the benzotriazole structure. These phenolic groups facilitate the absorption of UV light .
- Methods of Application: UV-328 is mainly used as a light stabilizer for coating and as an additive for industrial polymers .
- Results or Outcomes: The addition of UV-328 to these materials helps in absorbing UV light, thereby enhancing the lifespan of the systems .
8. Endocidal Regulation
- Application Summary: 2,4-Di-tert-butylphenol or 2,4-bis (1,1-dimethylethyl)-phenol (2,4-DTBP) and its analogs are often produced by various groups of organisms. The accumulating evidence indicates that the endocidal regulation seems to be the primary function of these toxic phenols in the producing organisms .
- Methods of Application: The specific methods of application in these treatments are not detailed in the source .
- Results or Outcomes: The outcomes of these treatments are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-bis(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJWKURWRGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026974 | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000841 [mmHg] | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Di-tert-pentylphenol | |
CAS RN |
120-95-6 | |
| Record name | 2,4-Di-tert-amylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-t-pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Di-tert-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DI-TERT-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DI-T-PENTYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)









